

Spectroscopic properties of Isomaltol (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: *Isomaltol*

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Spectroscopic Profile of Isomaltol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **Isomaltol** (1-(3-hydroxyfuran-2-yl)ethanone), a furan derivative of significant interest in flavor chemistry and as a potential scaffold in drug discovery. This document collates and presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational resource for its characterization and analysis. Detailed experimental protocols are provided to ensure reproducibility, and logical relationships between spectroscopic data and molecular structure are visualized through instructional diagrams.

Introduction

Isomaltol is a naturally occurring furan compound formed during the thermal degradation of sugars and is a key contributor to the flavor profile of many food products, including baked goods.^[1] Its chemical structure, featuring a furan ring substituted with a hydroxyl and an acetyl group, makes it a versatile building block in organic synthesis and a molecule of interest for biological screening. Accurate and thorough spectroscopic characterization is paramount for its

unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide serves as a centralized repository of its ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopic data.

Molecular Structure

- Systematic Name: 1-(3-hydroxyfuran-2-yl)ethanone
- Molecular Formula: $\text{C}_6\text{H}_6\text{O}_3$ ^{[2][3]}
- Molecular Weight: 126.11 g/mol ^{[2][3]}
- CAS Number: 3420-59-5^{[2][3]}

The structural features of **isomaltol**, including the aromatic furan ring, the hydroxyl group, and the ketone, give rise to characteristic signals in various spectroscopic analyses.

Spectroscopic Data

The following sections present the key spectroscopic data for **isomaltol**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ^1H NMR Spectroscopic Data for **Isomaltol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	d	1H	H-5
6.38	d	1H	H-4
2.50	s	3H	$-\text{CH}_3$ (acetyl)
~5-6 (broad)	s	1H	-OH

Solvent: CDCl_3 (typical)

Table 2: ^{13}C NMR Spectroscopic Data for **Isomaltol**

Chemical Shift (δ) ppm	Assignment
191.0	$\text{C}=\text{O}$ (acetyl)
155.0	C-2
142.0	C-5
138.0	C-3
110.0	C-4
27.0	$-\text{CH}_3$ (acetyl)

Solvent: CDCl_3 (typical)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Isomaltol**

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
3400 - 3200 (broad)	O-H	Stretching
~3100	C-H (aromatic)	Stretching
~1660	$\text{C}=\text{O}$ (conjugated ketone)	Stretching
~1580, 1480	C=C (furan ring)	Stretching
~1200	C-O	Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Table 4: UV-Vis Spectroscopic Data for **Isomaltol**

λ_{max} (nm)	Solvent	Chromophore
~280	Ethanol	$\pi \rightarrow \pi^*$ transition of the conjugated system

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **isomaltol**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of solid **isomaltol** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy

Objective: To obtain the infrared spectrum of solid **isomaltol**.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of solid **isomaltol** directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
 - Collect the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

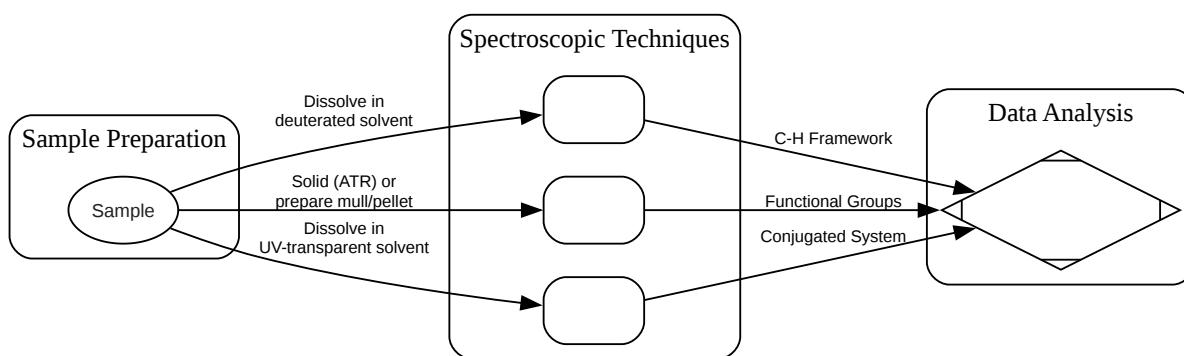
Objective: To determine the absorption maximum (λ_{max}) of **isomaltol**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **isomaltol** in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a pair of matched quartz cuvettes (1 cm path length).
 - Fill one cuvette with the pure solvent to serve as the blank.
 - Fill the other cuvette with the **isomaltol** solution.
 - Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_{max}).

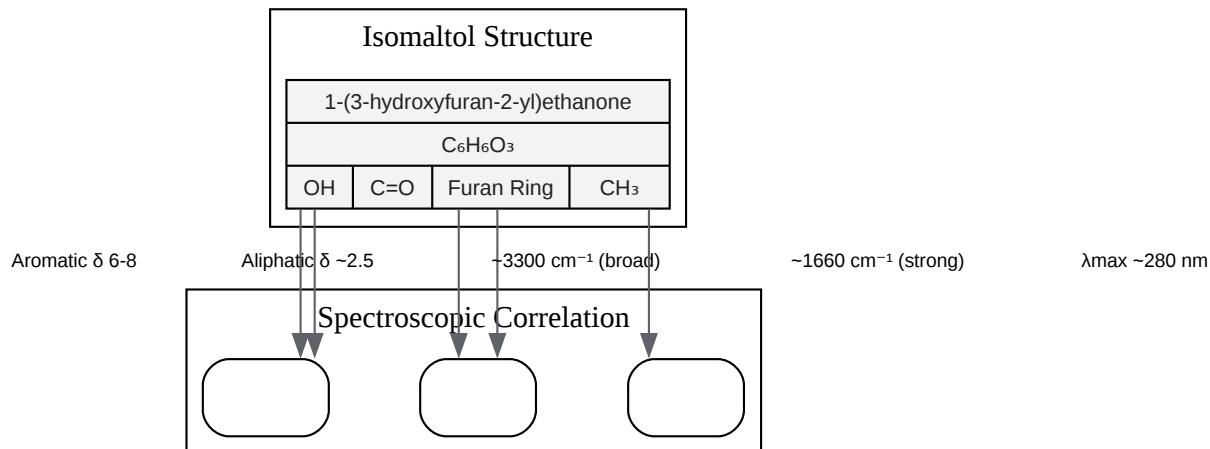
Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a typical workflow for spectroscopic analysis.



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Caption: Workflow for the spectroscopic analysis of **Isomaltol**.



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Caption: Correlation of **Isomaltol**'s functional groups with spectroscopic signals.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a robust foundation for the identification and characterization of **isomaltol**. The ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra are highly characteristic and, when used in conjunction, allow for the unambiguous confirmation of its molecular structure. This information is critical for quality control in the food and flavor industry, for synthetic chemists utilizing **isomaltol** as a starting material, and for researchers exploring its potential biological activities.

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